molecular formula C30H46O3 B12340251 (Z)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

(Z)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

Cat. No.: B12340251
M. Wt: 454.7 g/mol
InChI Key: KDCSSVADTHDYGI-NDEGSFCNSA-N
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Description

Lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)- is a lanostane-type triterpenoid compound It is derived from lanosterol and is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)- can be synthesized from lanosterol through a series of biochemical reactions. One common method involves the use of a crude enzyme from Ganoderma lucidum as a biocatalyst. The process begins with the conversion of lanosterol to 3-hydroxy-lanosta-8,24-dien-26-oic acid, which is then further oxidized to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves bioconversion processes using genetically engineered microorganisms. For example, expressing specific cytochrome P450 genes from Ganoderma lucidum in Saccharomyces cerevisiae has been shown to produce lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)- efficiently .

Chemical Reactions Analysis

Types of Reactions

Lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include cytochrome P450 enzymes and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)- .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)- is unique due to its specific structure and the biological activities it exhibits. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(Z)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

InChI

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10-/t19?,21-,24+,28-,29-,30+/m1/s1

InChI Key

KDCSSVADTHDYGI-NDEGSFCNSA-N

Isomeric SMILES

CC(CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

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